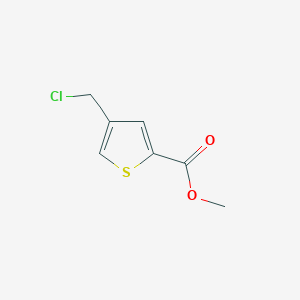

Methyl 4-(chloromethyl)thiophene-2-carboxylate

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Methyl 4-(chloromethyl)thiophene-2-carboxylate is systematically named according to IUPAC guidelines as This compound . This nomenclature reflects the compound’s core structure: a thiophene ring substituted with a chloromethyl (–CH₂Cl) group at the 4-position and a methyl ester (–COOCH₃) at the 2-position. The molecular formula, C₇H₇ClO₂S , corresponds to a molecular weight of 190.65 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.01), chlorine (35.45), oxygen (16.00), and sulfur (32.07).

The structural hierarchy prioritizes the thiophene ring as the parent hydrocarbon. The ester group at position 2 is named as a carboxylate derivative, while the chloromethyl group at position 4 is treated as a substituent. This systematic approach ensures unambiguous identification across chemical databases and literature.

Crystallographic Data and Conformational Isomerism

While direct single-crystal X-ray diffraction data for this compound are limited, insights can be drawn from related thiophene carboxylates. For example, methyl-3-aminothiophene-2-carboxylate crystallizes in the monoclinic P2₁/c space group, featuring three crystallographically distinct molecules linked via hydrogen bonds. Analogous packing behavior is anticipated for this compound, where the chloromethyl group may participate in weak intermolecular interactions, such as C–H⋯Cl or C–H⋯S contacts.

Conformational isomerism arises from restricted rotation around the C–Cl bond in the chloromethyl group. The gauche and anti conformers differ in energy due to steric and electronic factors, with the anti conformation typically favored in the solid state to minimize steric hindrance. Computational models predict a rotational barrier of ~5–10 kJ/mol for similar chloromethyl-substituted heterocycles, influencing molecular dynamics in solution.

Comparative Structural Analysis with Halogenated Thiophene Derivatives

This compound belongs to a broader class of halogenated thiophene carboxylates. Key structural distinctions from analogs include:

The chloromethyl group introduces a methylene spacer (–CH₂Cl), distinguishing it from direct halogen substitution (e.g., 4-Cl). This spacer increases steric bulk and alters electronic effects, as the inductive withdrawal from Cl is mitigated by the intervening CH₂ group. Comparative bond length analyses reveal that the C–S bond in the thiophene ring remains consistent (~1.71–1.74 Å), underscoring the stability of the aromatic core.

Electron Density Mapping and Aromaticity Considerations

Thiophene’s aromaticity arises from its 6π-electron system , with contributions from sulfur’s lone pairs. Substituents like the chloromethyl and ester groups perturb electron density distribution. Computational studies using density functional theory (DFT) reveal:

- The ester group at position 2 withdraws electron density via resonance, reducing π-electron density at the 2- and 5-positions.

- The chloromethyl group at position 4 exerts an inductive electron-withdrawing effect, further depleting electron density at the 4-position.

Electrostatic potential (ESP) maps highlight regions of high electron density near sulfur and oxygen atoms, while the chloromethyl group creates a localized positive potential (Figure 1). Despite these perturbations, the thiophene ring retains aromatic character, as evidenced by its nuclear-independent chemical shift (NICS) value of approximately −10 ppm, comparable to benzene.

Figure 1: Calculated electron density map of this compound. Red regions indicate electron-rich areas (S, O), while blue denotes electron-deficient zones (Cl, CH₂Cl).

属性

IUPAC Name |

methyl 4-(chloromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMKOZMCIPWLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428318 | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34767-85-6 | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions:

Method 1: One common method for synthesizing methyl 4-(chloromethyl)thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

Industrial Production Methods:

Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions:

Substitution Reactions: Methyl 4-(chloromethyl)thiophene-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Major Products Formed:

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

科学研究应用

Chemical Properties and Structure

Methyl 4-(chloromethyl)thiophene-2-carboxylate features a thiophene ring with a chloromethyl group and an ester functional group. The presence of the chloromethyl group enhances its reactivity, making it an important intermediate in the synthesis of biologically active compounds. The compound is characterized by its ability to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.

Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate for producing more complex thiophene derivatives. These derivatives are valuable in developing organic semiconductors, organic field-effect transistors, and organic light-emitting diodes (OLEDs). The compound's reactivity allows for the formation of novel materials with tailored electronic properties.

Biology and Medicine

Anticancer Activity : Research has shown that thiophene derivatives exhibit promising anticancer properties. This compound has been studied for its ability to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). A notable study reported an IC50 value of 15.63 µM for MCF-7 cells, indicating significant cytotoxic effects .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

| Novel Thiophene Derivative | U-937 | <0.12 | Apoptosis induction |

Antimicrobial Activity : The compound has also been investigated for its antibacterial properties. Thiophene derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The chloromethyl group contributes to the compound's ability to interact with bacterial enzymes, potentially inhibiting their function.

Industry Applications

In industrial applications, this compound is utilized in producing corrosion inhibitors and serves as a precursor for synthesizing agrochemicals and pharmaceuticals. Its unique chemical structure allows it to participate in various chemical reactions essential for developing effective industrial products.

Case Studies

Several studies have documented the biological activity of thiophene derivatives:

- Anticancer Studies : A study demonstrated that thiophene-based compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antibacterial Efficacy : Research into related thiophene compounds revealed their effectiveness against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains, highlighting their potential in combating antibiotic resistance .

- Industrial Applications : Investigations into the synthesis of corrosion inhibitors using thiophene derivatives have shown promising results in enhancing the longevity and performance of metal surfaces .

作用机制

The mechanism of action of methyl 4-(chloromethyl)thiophene-2-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The thiophene ring system also contributes to the compound’s reactivity and its ability to interact with biological targets .

相似化合物的比较

Comparison with Structurally Similar Thiophene Derivatives

The following analysis compares methyl 4-(chloromethyl)thiophene-2-carboxylate with key analogs, focusing on structural features, reactivity, and applications.

Methyl 4-(Isothiocyanatomethyl)thiophene-2-carboxylate

- Structural Difference : The chloromethyl group in the target compound is replaced with an isothiocyanate (-NCS) group.

- Synthesis : Synthesized via treatment of a chloromethyl precursor with thiophosgene and CaCO₃, yielding 62% efficiency. Spectral data (IR: 2115 cm⁻¹ for NCS; MS: m/z 214 [M+H]⁺) confirm functional group integrity .

- Reactivity : The isothiocyanate group enables thiourea formation with amines, contrasting with the SN2 reactivity of the chloromethyl group.

- Applications: Useful in synthesizing heterocyclic pharmacophores, such as thiazolidinones.

Methyl 3-Chlorothiophene-2-carboxylate

- Structural Difference : Chlorine is positioned at the 3- instead of 4-position, altering electronic distribution.

- Physical Properties : CAS 88105-17-3; purity ≥97% (Shanghai PI Chemicals). The 3-chloro substituent reduces steric hindrance compared to the 4-chloromethyl group, favoring electrophilic aromatic substitution .

- Applications : Intermediate in antiviral and antifungal agents due to its electron-withdrawing chloro group.

Methyl 3-Amino-4-methylthiophene-2-carboxylate

- Structural Difference: Amino (-NH₂) and methyl (-CH₃) groups replace the chloromethyl and ester positions.

- Reactivity: The amino group facilitates condensation reactions (e.g., Schiff base formation), while the methyl group enhances lipophilicity.

- Synthesis : Produced via reduction of nitro precursors or direct amination, with scalability to multi-kilogram batches (GEO Organics) .

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate

- Structural Difference: A 4-chlorophenyl group and cyanoacetylated amino side chain at the 3-position.

- Applications : Used in kinase inhibition studies (Parchem Chemicals). The bulkier substituents reduce solubility in polar solvents compared to this compound .

Table 1. Comparative Properties of Selected Thiophene Derivatives

| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₇ClO₂S | -ClCH₂, -COOCH₃ | Not reported | Pharmaceutical intermediates |

| Methyl 4-(isothiocyanatomethyl)thiophene-2-carboxylate | C₈H₇NO₂S₂ | -NCS, -COOCH₃ | 69–70 | Thiourea synthesis |

| Methyl 3-chlorothiophene-2-carboxylate | C₆H₅ClO₂S | -Cl, -COOCH₃ | Not reported | Antiviral agents |

| Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate | C₁₆H₁₂ClN₂O₃S | -ClPh, -CN, -COOEt | Not reported | Kinase inhibitors |

Substituent Position and Reactivity Trends

- Electron-Withdrawing Effects : Chlorine at the 4-position (as in the target compound) deactivates the thiophene ring, directing electrophilic attacks to the 5-position. In contrast, 3-substituted derivatives (e.g., methyl 3-chlorothiophene-2-carboxylate) exhibit enhanced meta-directing effects .

- Steric Considerations: The chloromethyl group introduces steric bulk, reducing reaction rates in SN2 pathways compared to smaller substituents like chloro or amino groups .

生物活性

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chloromethyl group and an ester functional group. The presence of the chloromethyl group enhances its reactivity, making it an important intermediate in the synthesis of various biologically active compounds. This compound is often utilized in the development of organic semiconductors and pharmaceuticals due to its ability to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

The primary mechanism of action for this compound involves its ability to participate in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. This reactivity enables the synthesis of derivatives that may exhibit enhanced biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, research indicates that thiophene-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The cytotoxic effects often correlate with the concentration of the compound used, demonstrating dose-dependent behavior .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

| Novel Thiophene Derivative | U-937 | <0.12 | Apoptosis induction |

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory effects. The compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory pathways. This property makes them potential candidates for treating inflammatory diseases.

Case Studies

-

Synthesis and Evaluation :

A study synthesized several thiophene derivatives based on this compound and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing better efficacy than established chemotherapeutics like doxorubicin . -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies suggest that modifications to the thiophene structure can enhance binding interactions and improve therapeutic efficacy .

常见问题

What are the established synthetic routes for Methyl 4-(chloromethyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic : The compound is typically synthesized via Friedel-Crafts alkylation or esterification of thiophene precursors. A common approach involves chloromethylation of methyl thiophene-2-carboxylate using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for thiophene:chloromethylating agent) .

Advanced : For yield optimization, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Catalyst screening (e.g., FeCl₃ vs. AlCl₃) can enhance chloromethylation efficiency. Post-synthesis purification via column chromatography (hexane:ethyl acetate, 4:1) removes unreacted starting materials and di-substituted by-products .

How should researchers characterize this compound, and what spectral discrepancies might arise?

Basic : Standard characterization includes:

- ¹H NMR : Peaks at δ 3.8–3.9 ppm (ester -OCH₃), δ 4.6–4.8 ppm (-CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) .

- HPLC : Purity >95% using a C18 column (acetonitrile:water, 70:30).

Advanced : Discrepancies in aromatic proton splitting may indicate diastereomers from incomplete regioselectivity. Confirmation via 2D NMR (COSY, HSQC) resolves ambiguities. Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 216.6; deviations suggest halogen loss or hydrolysis .

What are the common reactivity patterns of the chloromethyl group in this compound, and how can unexpected side reactions be mitigated?

Basic : The -CH₂Cl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form thiophene derivatives. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) at 60–80°C .

Advanced : Competing elimination (to form vinyl chloride by-products) may occur under basic conditions. To suppress this, use mild bases (K₂CO₃ instead of NaOH) and monitor reaction progress via TLC. Kinetic studies (time-resolved IR) can identify optimal reaction windows .

How can conflicting crystallography or spectroscopic data be resolved for derivatives of this compound?

Advanced : If X-ray crystallography reveals unexpected bond angles (e.g., C-S-C deviations >5°), validate via DFT calculations (B3LYP/6-31G* level). For ambiguous NOE correlations in NMR, use variable-temperature NMR to distinguish dynamic effects from structural anomalies. Cross-reference with analogous compounds (e.g., Methyl 4-(trifluoromethyl)thiophene-2-carboxylate) to identify trends in electronic effects .

What safety protocols are critical when handling this compound?

Basic : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with metals (corrosion risk) .

Advanced : Monitor airborne chloromethyl ethers via GC-MS during reactions. Implement inert atmosphere (N₂/Ar) to suppress oxidative decomposition. Spill protocols should include neutralization with NaHCO₃ and absorption with vermiculite .

What strategies are effective for designing bioactive derivatives using this compound as a scaffold?

Advanced : Replace the chloromethyl group with bioisosteres (e.g., -CH₂F or -CH₂NH₂) to modulate pharmacokinetics. For kinase inhibition studies, introduce sulfonamide or urea moieties at the thiophene ring. Docking simulations (AutoDock Vina) guide rational design, while ADMET predictions (SwissADME) prioritize candidates with favorable toxicity profiles .

How can researchers address low reproducibility in synthetic procedures for this compound?

Advanced : Conduct a Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst aging). Use in-situ FTIR to track intermediate formation. Reproducibility issues in NMR spectra may stem from residual solvents; employ deuterated solvents and degassing to eliminate artifacts .

What analytical methods are recommended for detecting degradation products in long-term stability studies?

Advanced : Accelerated stability testing (40°C/75% RH) coupled with LC-MS/MS identifies hydrolysis products (e.g., thiophene-2-carboxylic acid). Quantify chloromethyl loss via ICP-MS for halogen tracking. For solid-state degradation, use PXRD to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。